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For Researchers, Scientists, and Drug Development Professionals

Abstract
V-0219, also known as compound 9, is a potent, orally active small-molecule positive allosteric

modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), with potential applications

in the treatment of type 2 diabetes and obesity.[1][2][3] The biological activity of V-0219 is

stereospecific, with the (S)-enantiomer demonstrating oral efficacy in animal models.[1][2][4]

This document provides detailed protocols for the enantioselective synthesis of both (R)- and

(S)-V-0219, enabling further pharmacological investigation and development. The synthesis is

accomplished via a convergent strategy, coupling a chiral piperidine moiety with a constant

oxadiazole fragment.

Chemical Structures
Compound Structure

(S)-V-0219

(S)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-

oxadiazol-5-yl}methyl)piperidin-3-

yl]methyl}morpholine

(R)-V-0219

(R)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-

oxadiazol-5-yl}methyl)piperidin-3-

yl]methyl}morpholine
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Quantitative Data Summary
While specific yields for each enantiomer are not detailed in the primary literature, the following

table summarizes the reported yield for a related analogue and the analytical method for

determining enantiomeric purity.

Reaction Step Product Yield (%) Analytical Method

Coupling of piperidine-

4-carboxamide and

intermediate 11

Compound 7 89 Not Specified

Enantiomeric Excess

(ee) Determination
(R)- and (S)-V-0219 Not Specified Chiral HPLC

Table 1: Reported Yield for a V-0219 Analogue and Analytical Method for Enantiomeric Excess.

[2]

Enantioselective Synthesis Workflow
The overall synthetic strategy for producing the enantiomers of V-0219 is depicted below. The

process begins with the synthesis of the key intermediate, 5-(chloromethyl)-3-[4-

(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11). Concurrently, the chiral piperidine intermediates,

(R)- and (S)-12, are prepared from their respective enantiomerically pure precursors. The final

step involves the coupling of these two fragments to yield the target enantiomers.
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Synthesis of Oxadiazole Intermediate (11)

Synthesis of Chiral Piperidine Intermediates ((R)- and (S)-12)

Final Coupling Step

4-(Trifluoromethyl)benzonitrile

N'-Hydroxy-4-(trifluoromethyl)benzimidamide

Hydroxylamine hydrochloride, NaHCO3

5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11)

Chloroacetyl chloride, Pyridine

(R)-V-0219 (S)-V-0219

(R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

(R)-tert-Butyl 3-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate

Mesyl chloride, Et3N

(R)-tert-Butyl 3-(morpholinomethyl)piperidine-1-carboxylate

Morpholine, K2CO3

(R)-3-(Morpholinomethyl)piperidine ((R)-12)

Trifluoroacetic acid

Cs2CO3, Acetonitrile

(S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

(S)-tert-Butyl 3-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate

Mesyl chloride, Et3N

(S)-tert-Butyl 3-(morpholinomethyl)piperidine-1-carboxylate

Morpholine, K2CO3

(S)-3-(Morpholinomethyl)piperidine ((S)-12)

Trifluoroacetic acid

Cs2CO3, Acetonitrile

Click to download full resolution via product page

Figure 1: General workflow for the enantioselective synthesis of (R)- and (S)-V-0219.

Experimental Protocols
Protocol 1: Synthesis of 5-(Chloromethyl)-3-[4-
(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11)
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This protocol describes the synthesis of the key oxadiazole intermediate required for the final

coupling step.

Step 1a: Synthesis of N'-Hydroxy-4-(trifluoromethyl)benzimidamide

To a solution of 4-(trifluoromethyl)benzonitrile (1 equiv) in absolute ethanol, add

hydroxylamine hydrochloride (1.5 equiv) and sodium bicarbonate (2 equiv).

Reflux the reaction mixture for 15 hours under an argon atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and remove the solvent under

reduced pressure.

Purify the crude product by column chromatography to yield the desired amidoxime.

Step 1b: Synthesis of 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11)

Dissolve the N'-hydroxy-4-(trifluoromethyl)benzimidamide (1 equiv) in 1,2-dichloroethane.

Add pyridine (1.2 equiv) to the solution.

Add chloroacetyl chloride (1.1 equiv) dropwise at 0 °C.

Reflux the reaction mixture for 4 hours.

After cooling, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to

afford compound 11 as a pale yellow oil.[2]

Protocol 2: Enantioselective Synthesis of (R)- and (S)-3-
(Morpholinomethyl)piperidine (12)
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This protocol outlines the preparation of the chiral piperidine intermediates starting from

commercially available enantiopure materials. The procedure is identical for both enantiomers,

starting from the corresponding (R) or (S) precursor.

Step 2a: Synthesis of (R)- or (S)-tert-Butyl 3-{[(methylsulfonyl)oxy]methyl}piperidine-1-

carboxylate

Dissolve (R)- or (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1 equiv) in

anhydrous dichloromethane.

Cool the solution to 0 °C and add triethylamine (1.5 equiv).

Add methanesulfonyl chloride (1.2 equiv) dropwise.

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

Quench the reaction with water and extract with dichloromethane.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

the mesylate derivative, which can be used in the next step without further purification.

Step 2b: Synthesis of (R)- or (S)-tert-Butyl 3-(morpholinomethyl)piperidine-1-carboxylate

To a solution of the mesylate from the previous step (1 equiv) in acetonitrile, add morpholine

(2 equiv) and potassium carbonate (3 equiv).

Heat the mixture to reflux and stir for 16 hours.

Cool the reaction to room temperature and filter off the solids.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography to obtain the desired product.

Step 2c: Synthesis of (R)- or (S)-3-(Morpholinomethyl)piperidine (12)
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Dissolve the Boc-protected piperidine from the previous step (1 equiv) in anhydrous

dichloromethane.

Add trifluoroacetic acid (TFA) (20 equiv) at room temperature under an argon atmosphere.

Stir the reaction mixture for 16 hours.

Remove the solvent and excess TFA under reduced pressure.

Remove residual TFA by azeotropic distillation with toluene (2x).

Dry the resulting residue under vacuum to yield the TFA salt of the desired chiral piperidine

intermediate, which is used directly in the final coupling step.[2]

Protocol 3: Synthesis of (R)- and (S)-V-0219
This final protocol details the coupling of the oxadiazole and chiral piperidine intermediates to

produce the target enantiomers.

To a solution of (R)- or (S)-3-(morpholinomethyl)piperidine (12) (1.1 equiv) in anhydrous

acetonitrile, add cesium carbonate (Cs₂CO₃) (3 equiv).

Add a solution of 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11) (1

equiv) in anhydrous acetonitrile.

Stir the reaction mixture at room temperature for 12 hours.

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography (Dichloromethane/Methanol gradient) to

afford the final product, (R)- or (S)-V-0219.

Analytical Methods
Enantiomeric Excess (ee) Determination
The enantiomeric excess of the final products can be determined by chiral High-Performance

Liquid Chromatography (HPLC).[1]
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System: Agilent 1200 series or equivalent

Column: Chiralpak IA

Mobile Phase: 90/10 Hexane/Isopropanol

Detection: Diode array detector at 240 nm

Signaling Pathway of V-0219
V-0219 acts as a positive allosteric modulator of the GLP-1 receptor. Upon binding of the

endogenous ligand GLP-1, the receptor activates adenylyl cyclase, leading to an increase in

intracellular cyclic AMP (cAMP). This, in turn, potentiates glucose-stimulated insulin secretion

from pancreatic β-cells. V-0219 enhances the signaling cascade initiated by GLP-1.
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Figure 2: Simplified signaling pathway of GLP-1R modulation by V-0219.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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